molecular formula C14H16N2O2S B2512043 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 946341-01-1

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2512043
CAS No.: 946341-01-1
M. Wt: 276.35
InChI Key: YXXASUZHVRJXIO-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a complex organic compound featuring a thiophene ring, an isoxazole ring, and a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . The thiophene ring can be introduced through reactions involving activated acetylenic compounds and isothiocyanates in the presence of catalytic amounts of zinc oxide nanorods under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Isoxazolines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide stands out due to its combination of a thiophene ring and an isoxazole ring, which imparts unique electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-14(10-4-1-2-5-10)15-9-11-8-12(18-16-11)13-6-3-7-19-13/h3,6-8,10H,1-2,4-5,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXASUZHVRJXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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